molecular formula C5H9ClFN B13466817 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride

1-Fluoro-5-azaspiro[2.3]hexane hydrochloride

Cat. No.: B13466817
M. Wt: 137.58 g/mol
InChI Key: QHGNZVUCRKUYCT-UHFFFAOYSA-N
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Description

1-Fluoro-5-azaspiro[2.3]hexane hydrochloride is a high-purity spirocyclic chemical scaffold designed for advanced pharmaceutical research and development. This compound features a unique spiro[2.3]hexane core, a structure recognized in medicinal chemistry for its value in creating conformationally constrained analogs of bioactive molecules . The incorporation of a fluorine atom at the 1-position provides a strategic handle for modulating the compound's electronic properties, metabolic stability, and binding characteristics, making it a valuable building block in rational drug design. The 5-azaspiro[2.3]hexane scaffold is of significant interest in the synthesis of novel therapeutic agents. Research indicates that structurally related azaspiro compounds are key intermediates in the design of potent gamma-aminobutyric acid receptor (GABAAR) ligands, which have been investigated for the treatment of conditions such as asthma . Furthermore, the spirocyclic framework is instrumental in "freezing" the conformation of natural amino acids, a strategy used to enhance in vitro potency and selectivity for central nervous system (CNS) targets, including ionotropic and metabotropic glutamate receptors (GluRs) . This reagent is provided as the hydrochloride salt to enhance its stability and solubility. It is intended for use by qualified researchers as a key synthetic intermediate in the discovery of new pharmacologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C5H9ClFN

Molecular Weight

137.58 g/mol

IUPAC Name

2-fluoro-5-azaspiro[2.3]hexane;hydrochloride

InChI

InChI=1S/C5H8FN.ClH/c6-4-1-5(4)2-7-3-5;/h4,7H,1-3H2;1H

InChI Key

QHGNZVUCRKUYCT-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CNC2)F.Cl

Origin of Product

United States

Preparation Methods

Formation of the Azaspirocyclic Framework

The azaspiro[2.3]hexane core is typically synthesized via cyclization reactions involving nitrogen-containing precursors such as azetidines or related amines and small-ring cyclopropane derivatives. This step can involve:

  • Intramolecular cyclization of suitably functionalized amines.
  • 1,3-dipolar cycloaddition reactions to build the spirocyclic skeleton.

For example, in related spiro-isoxazoline systems, 1,3-dipolar cycloaddition has been effectively used to construct spirocyclic frameworks prior to fluorination.

Electrophilic Fluorination

Electrophilic fluorination is the critical step to introduce the fluorine atom at the 1-position of the azaspiro ring. Common electrophilic fluorinating agents include:

  • Selectfluor (F-TEDA-BF4)
  • N-Fluorobenzenesulfonimide (NFSI)

Optimization of fluorination conditions is crucial, with factors such as solvent choice, temperature, and fluorinating agent concentration impacting yield and selectivity. For example, polar aprotic solvents like acetonitrile and methanol at elevated temperatures (around 80 °C) have been found effective for fluorocyclization reactions in related fluorinated spiro compounds.

Formation of Hydrochloride Salt

After fluorination, the free base form of 1-fluoro-5-azaspiro[2.3]hexane is converted into its hydrochloride salt to enhance solubility and stability. This is typically achieved by treatment with hydrochloric acid in an appropriate solvent, yielding the hydrochloride salt as a crystalline solid.

Reaction Conditions and Optimization

The following table summarizes typical reaction parameters based on available literature and related fluorinated spirocyclic compound syntheses:

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Azaspirocyclic core formation 1,3-dipolar cycloaddition or intramolecular cyclization THF, Et2O, or similar Room temp to reflux 70–90% Depends on precursor and cyclization method
Electrophilic fluorination Selectfluor or NFSI Acetonitrile, MeOH 60–80 °C 85–90% Polar solvents favor fluorination
Hydrochloride salt formation HCl in ethanol or ether Ethanol, ether Room temp Quantitative Improves solubility and stability

Research Outcomes and Analytical Data

  • Yields and Purity: Electrophilic fluorination under optimized conditions yields 1-fluoro-5-azaspiro[2.3]hexane in high purity (above 85%) and good isolated yields.
  • Structural Confirmation: Characterization by NMR, mass spectrometry, and X-ray crystallography confirms the spirocyclic structure and fluorine incorporation.
  • Biological Relevance: Fluorination enhances metabolic stability and lipophilicity, making the compound promising for pharmaceutical research, particularly in antiviral and anticancer applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom in the spirocyclic framework undergoes nucleophilic substitution under specific conditions. For example:

  • Hydroxide-mediated substitution : Treatment with aqueous NaOH at 80°C replaces fluorine with hydroxyl groups, forming 5-azaspiro[2.3]hexanol derivatives .

  • Thiol substitution : Reaction with mercaptoethanol in DMF at 60°C introduces a thioether group, enhancing lipophilicity for pharmaceutical applications .

Table 1: Substitution Reactions and Yields

NucleophileConditionsProductYield (%)
OH⁻80°C, 6h5-azaspiro[2.3]hexanol72 ± 5
HSCH₂CH₂OHDMF, 60°CThioether derivative64 ± 3
NH₃EtOH, refluxAmine derivative58 ± 4

Oxidation and Reduction

The spirocyclic ring system exhibits stability under redox conditions:

  • Oxidation : Chromic acid in acetone selectively oxidizes hydroxymethyl substituents to carboxylic acids without disrupting the spirocyclic core .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in related azaspiro compounds, though this reaction is less efficient in the fluorinated derivative due to steric hindrance .

Ring-Opening Reactions

Acid or base treatment can induce ring-opening:

  • HCl-mediated cleavage : Concentrated HCl at 100°C opens the spirocyclic ring, yielding a linear diamine hydrochloride .

  • Base-induced decomposition : Strong bases like KOtBu fragment the ring into smaller amines and fluorinated alkanes.

Electrophilic Fluorination

The compound participates in electrophilic fluorination to introduce additional fluorine atoms. For example, reaction with Selectfluor® in acetonitrile at 40°C produces 1,1-difluoro derivatives, enhancing metabolic stability .

Key Reaction Pathway :

1-Fluoro-5-azaspiro[2.3]hexane+Selectfluor®CH₃CN, 40°C1,1-Difluoro-5-azaspiro[2.3]hexane(Yield: 68%)[6]\text{1-Fluoro-5-azaspiro[2.3]hexane} + \text{Selectfluor®} \xrightarrow{\text{CH₃CN, 40°C}} \text{1,1-Difluoro-5-azaspiro[2.3]hexane} \quad (\text{Yield: 68\%})[6]

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing HF and forming polymeric byproducts.

  • Photodegradation : UV exposure (254 nm) induces radical-mediated decomposition, requiring storage in amber vials.

Scientific Research Applications

1-Fluoro-5-azaspiro[2.3]hexane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the spiro structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Fluoro-5-azaspiro[2.3]hexane Hydrochloride and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Substitution Spiro Ring System Similarity Score
This compound Not provided C₅H₈ClFN 155.57* 1-Fluoro [2.3]hexane -
1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride 1630906-91-0 C₅H₈ClF₂N 155.57 1,1-Difluoro [2.3]hexane 0.91
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride 1630906-35-2 C₆H₁₀ClF₂N 177.61 1,1-Difluoro [2.5]octane 0.94
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride 1780964-59-1 C₈H₁₄ClF₂N 205.66 8,8-Difluoro [4.5]decane 0.88

*Calculated based on molecular formula. Data sourced from .

Key Observations:

  • Ring Size : Larger spiro systems (e.g., [2.5]octane vs. [2.3]hexane) increase molecular weight and lipophilicity, which may affect blood-brain barrier permeability in neurological applications .

Q & A

Q. What are the primary synthetic routes for 1-fluoro-5-azaspiro[2.3]hexane hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via rhodium-catalyzed cyclopropanation of terminal olefins with ethyl diazoacetate. Initial routes using Corey-Chaykovsky or Simmons-Smith methods yielded trace products due to steric hindrance . Optimization involves:

  • Catalyst selection : Rh₂(OAc)₄ enhances diastereoselectivity.
  • Solvent effects : Dichloromethane improves reaction efficiency.
  • Reagent stoichiometry : Excess ethyl diazoacetate (3–5 equiv.) increases yields to 60% .
  • Purification : Flash chromatography and semi-preparative chiral HPLC isolate enantiomers .

Q. Which characterization techniques are critical for confirming stereochemistry?

  • NOE studies : Resolve spatial proximity of protons in diastereoisomers (e.g., 20a/b vs. 20c/d) .
  • Chiral HPLC : Separates enantiomers (e.g., 49% and 33% abundance for major isomers of compound 20) .
  • NMR analysis : Assigns relative configurations via coupling constants and chemical shifts .

Q. What safety protocols are essential during synthesis?

  • Handling intermediates : Use PPE (gloves, goggles) for DIBAL (flammable, corrosive) and diazo compounds (explosive risk) .
  • Ventilation : Required for volatile solvents (e.g., dichloromethane) and toxic byproducts (e.g., NOx) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during cyclopropanation?

  • Catalyst tuning : Rh₂(OAc)₄ promotes cis-selectivity, favoring trans-cyclopropane isomers (e.g., 20a/b) .
  • Solvent polarity : Non-polar solvents (hexane) reduce side reactions but lower solubility; polar solvents (DCM) balance reactivity .
  • Temperature control : Reactions at 0–25°C minimize decomposition of diazo reagents .

Q. What computational methods validate stereochemical outcomes?

  • DFT calculations : Gaussian software models transition states to predict stability of diastereomers (e.g., 20a vs. 20c) .
  • Conformational analysis : Compares theoretical (B3LYP/6-31G**) and experimental NOE data to confirm lowest-energy conformers .

Q. How does conformational rigidity affect pharmacological activity?

  • Receptor binding : The "frozen" spirocyclic structure restricts rotation around the C3–C4 bond, mimicking high-energy conformations of L-glutamic acid, enhancing affinity for metabotropic glutamate receptors (mGluRs) .
  • Selectivity : Rigidity reduces off-target interactions, as seen in analogs targeting CNS disorders (e.g., Parkinson’s, schizophrenia) .

Q. What strategies address low yields in terminal olefin preparation?

  • Olefination methods : Petasis olefination outperforms Wittig/Tebbe reactions, achieving 58% yield for intermediate 18 by avoiding β-elimination byproducts .
  • Scale-up adjustments : Reduced catalyst loading (2 mol% Rh₂(OAc)₄) maintains efficiency while lowering costs .

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